Thermal Degradation Rate at pH 7: Aspartame vs. Neotame Under Pasteurization and Sterilization Conditions
Under pasteurization (90 °C/20 min), the aspartame scaffold (L,L-form) experienced approximately 40% loss versus only 8% loss for neotame, a structural derivative bearing a 3,3-dimethylbutyl substituent [1]. Sterilization (121 °C/15 min) caused complete degradation of aspartame, whereas ~50.5% of neotame remained intact [1]. This quantitative stability differential—approximately 5× greater loss under pasteurization and total loss under sterilization—defines the procurement boundary: aspartame and its stereoisomer mixtures are unsuitable for high-temperature-processed products, whereas neotame is preferred.
| Evidence Dimension | Sweetener retention after thermal processing |
|---|---|
| Target Compound Data | Aspartame (L,L): ~40% loss after pasteurization (90 °C/20 min); 100% loss after sterilization (121 °C/15 min) |
| Comparator Or Baseline | Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester): ~8% loss after pasteurization; ~49.5% loss after sterilization |
| Quantified Difference | ~5× greater degradation for aspartame vs. neotame under pasteurization; complete degradation vs. ~50% retention under sterilization |
| Conditions | Flavoured milk model system; HPLC quantification; Food Chemistry 2016 |
Why This Matters
Procurement decisions for sweeteners in dairy and thermally processed foods must account for this 5× stability deficit: aspartame-based compounds including the DL-isomer mixture are inappropriate for products requiring pasteurization or sterilization.
- [1] Kumari, A. et al. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk. Food Chemistry 196, 533–538 (2016). View Source
